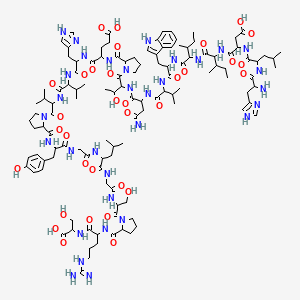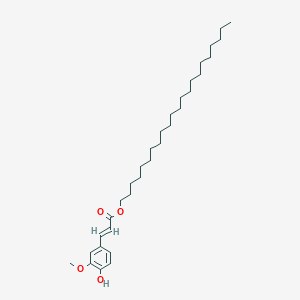
(D-Val22)-Big エンドセリン-1 フラグメント (16-38) (ヒト)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(D-Val22)-Big Endothelin-1 fragment (16-38) (human) is a useful research compound. Its molecular formula is C119H180N32O33 and its molecular weight is 2586.94. The purity is usually 95%.
BenchChem offers high-quality (D-Val22)-Big Endothelin-1 fragment (16-38) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (D-Val22)-Big Endothelin-1 fragment (16-38) (human) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
脳血管攣縮予防
このペプチドは、エンドセリン変換酵素(ECE)活性を阻害する可能性について研究されており、くも膜下出血(SAH)後の脳血管攣縮を予防するための新しいアプローチを提供する可能性があります。 これは、脳血管攣縮がSAH患者の罹患率と死亡率につながる可能性のある合併症であるため、重要です。 .
エンドセリン変換酵素阻害
in vitro研究では、(D-Val22)-Big エンドセリン-1 フラグメントは、ビッグエンドセリン-1から血管収縮性エンドセリン-1への変換を阻害することが示されており、これは血管収縮につながる経路における重要なステップです。 。これは、血管収縮が有害な状態における潜在的な用途を示唆しています。
薬理学的調査
このペプチドフラグメントは、脳血管ECE活性の生化学的性質を研究するために、薬理学的調査で使用されています。 これは、血管の内皮と平滑筋層の間のECE活性の機能的差異を理解するのに役立ちます。 .
生化学的研究
このフラグメントは、分離したラット脳底動脈においてビッグエンドセリン-1によって誘発される等尺性収縮に対する潜在的なECE阻害剤の影響を調査する生化学的研究で使用されています。 .
血管健康研究
(D-Val22)-Big エンドセリン-1 フラグメントを含む研究は、特に内皮機能と血管収縮および血圧調節におけるエンドセリンの役割という文脈における、血管の健康についてのより広範な理解に貢献しています。 .
治療薬開発
ペプチドのECE活性に対する阻害効果は、治療薬としての可能性を示しています。 これは、ビッグエンドセリン-1からエンドセリン-1への変換を防ぎ、過剰な血管収縮に関連する状態のリスクを軽減する薬剤に開発される可能性があります。 .
受容体サブタイプ識別
このフラグメントは、2つのET受容体サブタイプ、ETAとETBを識別することが示されており、治療目的で選択的な受容体アンタゴニストまたはアゴニストを開発するために重要です。 .
分子相互作用研究
これは、エンドセリンとその受容体間の分子相互作用を研究するためのツールとして役立ち、エンドセリン系を標的とする薬剤の開発に不可欠です。 .
作用機序
Target of Action
The primary target of the (D-Val22)-Big Endothelin-1 fragment (16-38) (human) is the Endothelin-Converting Enzyme (ECE) . ECE is responsible for the conversion of Big Endothelin-1 (Big ET-1) to vasoactive Endothelin-1 (ET-1) .
Mode of Action
The (D-Val22)-Big Endothelin-1 fragment (16-38) (human) acts as an inhibitor of ECE . By inhibiting ECE, it prevents the transformation of Big ET-1 to vasoactive ET-1 . This inhibition disrupts the normal function of ECE, leading to changes in the downstream effects of ET-1.
Biochemical Pathways
The inhibition of ECE by (D-Val22)-Big Endothelin-1 fragment (16-38) (human) affects the Endothelin signaling pathway . This pathway is crucial for various physiological processes, including vasoconstriction. By inhibiting the conversion of Big ET-1 to ET-1, the compound reduces the vasoconstrictive effects of ET-1 .
Result of Action
The inhibition of ECE by (D-Val22)-Big Endothelin-1 fragment (16-38) (human) leads to a decrease in the production of ET-1 . This results in a reduction of vasoconstriction, which can be beneficial in conditions such as cerebral vasospasm after subarachnoid hemorrhage .
生化学分析
Biochemical Properties
(D-Val22)-Big Endothelin-1 fragment (16-38) (human) is a potent endogenous vasoconstrictor . It acts through two types of receptors: ETA and ETB . Apart from a vasoconstrictive action, it causes fibrosis of the vascular cells and stimulates the production of reactive oxygen species .
Cellular Effects
At the cellular level, the effects of (D-Val22)-Big Endothelin-1 fragment (16-38) (human) appear to be mediated by two specific receptor subtypes termed ETA and ETB, both of which are functionally coupled to phospholipase C (PLC) . It is claimed that it induces proinflammatory mechanisms, increasing superoxide anion production and cytokine secretion .
Molecular Mechanism
The C-terminal fragment of (D-Val22)-Big Endothelin-1 fragment (16-38) (human), which is a highly conserved sequence in the peptides of the ET family, has been shown to discriminate between the two ET receptor subtypes termed ETA and ETB since it activates only the latter ones .
特性
IUPAC Name |
4-[[1-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[1-[2-[[1-[[2-[[1-[[2-[[1-[2-[[5-carbamimidamido-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H180N32O33/c1-16-62(13)95(147-114(179)96(63(14)17-2)146-107(172)81(47-91(161)162)138-103(168)76(41-58(5)6)136-98(163)71(120)44-67-49-124-55-130-67)113(178)140-78(43-66-48-127-72-25-19-18-24-70(66)72)104(169)143-92(59(7)8)111(176)141-80(46-87(121)156)106(171)148-97(64(15)154)117(182)151-39-23-28-85(151)109(174)135-74(34-35-90(159)160)102(167)137-79(45-68-50-125-56-131-68)105(170)144-93(60(9)10)112(177)145-94(61(11)12)116(181)150-38-22-29-86(150)110(175)139-77(42-65-30-32-69(155)33-31-65)100(165)129-51-88(157)132-75(40-57(3)4)99(164)128-52-89(158)133-82(53-152)115(180)149-37-21-27-84(149)108(173)134-73(26-20-36-126-119(122)123)101(166)142-83(54-153)118(183)184/h18-19,24-25,30-33,48-50,55-64,71,73-86,92-97,127,152-155H,16-17,20-23,26-29,34-47,51-54,120H2,1-15H3,(H2,121,156)(H,124,130)(H,125,131)(H,128,164)(H,129,165)(H,132,157)(H,133,158)(H,134,173)(H,135,174)(H,136,163)(H,137,167)(H,138,168)(H,139,175)(H,140,178)(H,141,176)(H,142,166)(H,143,169)(H,144,170)(H,145,177)(H,146,172)(H,147,179)(H,148,171)(H,159,160)(H,161,162)(H,183,184)(H4,122,123,126) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXASSAGAFULBLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC=N8)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H180N32O33 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2586.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;acetate](/img/structure/B585403.png)






![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)





